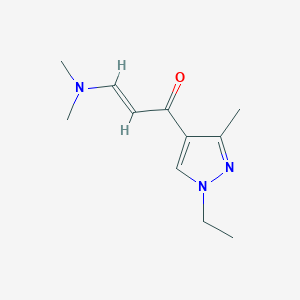![molecular formula C13H19BrO4 B2542508 1-Brom-4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}benzol CAS No. 125808-05-1](/img/structure/B2542508.png)
1-Brom-4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}benzol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene, also known as BMEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BMEB is a benzene derivative that contains four ethoxy groups and one bromine atom attached to the benzene ring. In
Wissenschaftliche Forschungsanwendungen
Fluoreszierende Bildgebungssonden
1-Brom-2-(2-methoxyethoxy)ethan kann bei der Synthese von 1,4-Diketo-3,6-diphenylpyrrolo[3,4-c]pyrrol (DPP)-Derivaten verwendet werden. Diese Derivate sind stabile und effiziente Pigmente für die Zwei-Photonen-angeregte Fluoreszenzmikroskopie . Die Fähigkeit der Verbindung, als Fluorophor zu dienen, macht sie wertvoll für die Visualisierung biologischer Strukturen und Prozesse auf zellulärer Ebene.
Zinkionensensoren
Eine weitere Anwendung umfasst die Synthese eines Squarin-Farbstoffs unter Verwendung von 1-Brom-2-(2-methoxyethoxy)ethan. Dieser Farbstoff zeigt eine selektive fluorogene Reaktion auf Zinkkationen . Solche Sensoren sind entscheidend für die Detektion und Quantifizierung von Metallionen in biologischen Proben, der Umweltüberwachung und der Materialwissenschaften.
Oberflächenmodifikation
Forscher, die Materialoberflächen und -grenzflächen untersuchen, können diese Verbindung zur Oberflächenfunktionalisierung verwenden. Sie kann über chemische Reaktionen an Oberflächen befestigt werden, wodurch Oberflächeneigenschaften wie Benetzbarkeit, Adhäsion oder Biokompatibilität verändert werden.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
1-bromo-4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO4/c1-15-6-7-16-8-9-17-10-11-18-13-4-2-12(14)3-5-13/h2-5H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMRNKPBIQIHHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125808-05-1 |
Source


|
| Record name | 1-bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B2542425.png)
![N-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2542429.png)
![N-(4-ethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2542430.png)


![5-Chloro-2-[1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2542433.png)
![Cyclopropyl-[2-[1-(oxirane-2-carbonyl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B2542435.png)


![6,7-Dimethylpyrazolo[1,5-a]pyridin-3-ol](/img/structure/B2542438.png)
![[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2542441.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide](/img/structure/B2542443.png)
![2-{2-[(3-Hydroxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2542445.png)
![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2542448.png)